Biochemical Potency Advantage Over PF-9366
In a biochemical MAT2A inhibition assay measuring S-adenosylmethionine (SAM) production, Mat2A-IN-11 (Compound 5) exhibited an IC50 of 6.8 nM [1]. In comparison, the early-generation MAT2A inhibitor PF-9366 has a reported IC50 of 420 nM under comparable enzymatic assay conditions . This represents a 61.8-fold improvement in target engagement potency for Mat2A-IN-11 relative to PF-9366.
| Evidence Dimension | Biochemical inhibition of MAT2A enzyme (IC50) |
|---|---|
| Target Compound Data | 6.8 nM |
| Comparator Or Baseline | PF-9366: 420 nM |
| Quantified Difference | 61.8-fold higher potency (6.8 nM vs. 420 nM) |
| Conditions | In vitro enzymatic assay measuring S-adenosylmethionine (SAM) production using recombinant MAT2A |
Why This Matters
Higher biochemical potency enables lower compound usage, reduces off-target effects at high concentrations, and provides a wider experimental window for dose-response studies in cellular and in vivo models.
- [1] Kalliokoski, T., et al. (2023). Discovery of novel methionine adenosyltransferase 2A (MAT2A) allosteric inhibitors by structure-based virtual screening. Bioorganic & Medicinal Chemistry Letters, 94, 129450. View Source
